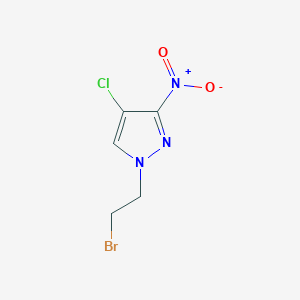

1-(2-bromoethyl)-4-chloro-3-nitro-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Bromoethyl)-4-chloro-3-nitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromoethyl group, a chloro group, and a nitro group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoethyl)-4-chloro-3-nitro-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of Substituents: The chloro and nitro groups can be introduced via electrophilic aromatic substitution reactions. The bromoethyl group can be added through nucleophilic substitution reactions involving an appropriate bromoethyl precursor.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents used in these processes are selected to ensure efficiency and scalability.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromoethyl Group

The bromoethyl moiety undergoes classic SN2 reactions with nucleophiles. Reactivity is enhanced by electron-withdrawing effects from the nitro and chloro groups on the pyrazole ring.

Mechanistic Insight : Steric hindrance from the pyrazole ring favors bimolecular substitution (SN2) over elimination in polar aprotic solvents .

Elimination Reactions Forming Vinylpyrazole Derivatives

Base-induced β-elimination converts the bromoethyl group into a reactive vinyl substituent, enabling cycloaddition chemistry.

Key Observation : The vinyl derivative participates in [2+2] photocycloadditions with tetracyanoethylene (TCNE) under UV light, forming fused cyclobutane systems (75–89% yields) .

Cycloaddition Reactions with Electron-Deficient Dienophiles

The in situ-generated vinylpyrazole engages in regioselective cycloadditions:

Notable Feature : Reaction rates depend on substituent electronic effects—electron-withdrawing groups accelerate cycloaddition kinetics by lowering LUMO energy .

Stability and Competing Pathways

-

Thermal Decomposition : At >150°C, homolytic C-Br bond cleavage generates pyrazole radicals, detectable via EPR spectroscopy .

-

Photoreactivity : UV irradiation (254 nm) induces nitro → nitrito isomerization, verified by IR spectroscopy (νNO₂ shift from 1,520 → 1,480 cm⁻¹) .

This compound’s multifunctional design enables applications in medicinal chemistry (via amine intermediates) and materials science (through cycloaddition-derived heterocycles). Further studies should explore copper-catalyzed coupling reactions (e.g., Ullmann, Sonogashira) leveraging the bromoethyl handle.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has highlighted the anticancer potential of pyrazole derivatives, including 1-(2-bromoethyl)-4-chloro-3-nitro-1H-pyrazole. Pyrazoles are known to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of cancer cell proliferation, with IC50 values indicating effective cytotoxicity (e.g., IC50 = 0.26 µM for certain pyrazole carboxamide derivatives) . The addition of the nitro group in this compound may enhance its reactivity and biological activity, making it a candidate for further exploration in cancer therapeutics.

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies have reported that certain pyrazole compounds can inhibit inflammatory pathways, potentially leading to new treatments for inflammatory diseases . The specific structure of this compound may allow it to modulate inflammatory responses effectively.

Neuroprotective Effects

The compound's structural characteristics suggest potential applications in neuropharmacology. Pyrazoles have been shown to inhibit enzymes relevant to neurodegenerative disorders, such as acetylcholinesterase, which is crucial in Alzheimer's disease treatment . The incorporation of the bromoethyl group may facilitate interactions with biological targets involved in neuroprotection.

Antimicrobial Activity

Research indicates that pyrazole derivatives can exhibit antimicrobial properties. The introduction of halogen atoms (like bromine and chlorine) in the structure often enhances the compound's ability to interact with microbial targets, potentially leading to new antimicrobial agents . Given the structural similarities with other effective pyrazoles, this compound may possess similar properties warranting investigation.

Synthesis and Structural Diversity

The synthesis of this compound typically involves reactions that capitalize on its halogenated and nitro functionalities, allowing for modifications that can yield a variety of derivatives with tailored biological activities . This versatility makes it a valuable intermediate in organic synthesis.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloro-1H-pyrazole | Chlorine substitution on the pyrazole ring | Base structure for various derivatives |

| 1-(2-Bromoethyl)pyrazole | Bromoethyl substitution | Focuses on bromoethyl functionality |

| 4-Chloro-3-nitro-1H-pyrazole | Nitro group addition | Enhanced electronic properties affecting reactivity |

The unique combination of substituents in this compound distinguishes it from other compounds, suggesting specific reactivity patterns that could be exploited in drug design.

Case Studies and Research Findings

Recent studies have explored the pharmacological profiles of pyrazole analogs, emphasizing their potential as therapeutic agents. For example, one study identified significant anticancer activity across various cell lines when testing structurally similar compounds . Another investigation focused on the anti-inflammatory effects of pyrazoles, indicating their ability to modulate cytokine production and inflammatory pathways .

Mecanismo De Acción

The mechanism of action of 1-(2-bromoethyl)-4-chloro-3-nitro-1H-pyrazole involves its interaction with molecular targets through its functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes. The chloro group may enhance the compound’s binding affinity to specific targets.

Comparación Con Compuestos Similares

- 1-(2-Bromoethyl)-4-chloro-3-nitro-1H-imidazole

- 1-(2-Bromoethyl)-4-chloro-3-nitro-1H-triazole

- 1-(2-Bromoethyl)-4-chloro-3-nitro-1H-pyrrole

Uniqueness: 1-(2-Bromoethyl)-4-chloro-3-nitro-1H-pyrazole is unique due to its specific combination of substituents on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (bromoethyl) groups allows for versatile chemical modifications and interactions with biological targets.

Actividad Biológica

1-(2-bromoethyl)-4-chloro-3-nitro-1H-pyrazole is a halogenated pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, including the bromoethyl and chloro substituents, contribute to its pharmacological potential.

- Molecular Formula : C5H5BrClN3O2

- Molecular Weight : 209.47 g/mol

- Structure : The compound features a pyrazole ring with a bromoethyl group and a chlorine atom, which may enhance its reactivity and biological activity compared to other pyrazole derivatives.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a variety of biological activities:

Antimicrobial Activity

- Pyrazoles have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that certain pyrazole derivatives effectively inhibit strains of Candida and Staphylococcus aureus .

- A notable study reported that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Antitumor Activity

- Pyrazoles are recognized for their antitumor properties, particularly against various cancer cell lines. Research has indicated that some derivatives inhibit key kinases involved in tumor growth, such as BRAF(V600E) and EGFR .

- In vitro studies demonstrated that certain pyrazole compounds exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting potent antiproliferative effects .

Anti-inflammatory Activity

- The anti-inflammatory potential of pyrazoles is also significant. Compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

- Experimental models indicate that specific pyrazole derivatives can reduce inflammation comparable to established anti-inflammatory drugs like indomethacin .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its substituents:

- Bromoethyl Group : Enhances lipophilicity and may facilitate cellular uptake.

- Chloro Group : Can alter electronic properties, potentially impacting binding affinity to biological targets.

Case Studies and Research Findings

Propiedades

IUPAC Name |

1-(2-bromoethyl)-4-chloro-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClN3O2/c6-1-2-9-3-4(7)5(8-9)10(11)12/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQPQXDBQYRLGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCBr)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.